5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole
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Overview
Description
5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted phenoxy group, a methoxyphenyl group, and an oxazole ring
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling the substituted phenoxy and phenyl groups to the oxazole ring under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while nucleophilic substitution could introduce amine or thiol groups.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole
- 5-[(4-Methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole
- 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole
Uniqueness
Compared to similar compounds, 5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole is unique due to the specific combination of its substituents. The presence of both a chloro and a methoxy group on the phenyl rings, along with the oxazole core, imparts distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-12-9-14(19)5-8-18(12)22-11-16-10-17(20-23-16)13-3-6-15(21-2)7-4-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHQRKFGRKAGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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